1-Phenylethan-1-one S-propylthioxime
Description
1-Phenylethan-1-one S-propylthioxime (systematic name: 1-Phenylethan-1-one oxime S-propyl thioether) is a derivative of acetophenone (1-phenylethan-1-one), where the carbonyl group is replaced by a thiooxime functional group (-NOH-S-C₃H₇).
Properties
CAS No. |
61076-40-2 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
1-phenyl-N-propylsulfanylethanimine |
InChI |
InChI=1S/C11H15NS/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
LBDBBPKBFWKVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSN=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-propylthioxime can be synthesized through a multi-step process. One common method involves the reaction of 1-phenylethan-1-one (acetophenone) with S-propylthiosemicarbazide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Acetophenone is reacted with S-propylthiosemicarbazide in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the desired thioxime compound.
Industrial Production Methods: Industrial production of 1-phenylethan-1-one S-propylthioxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethan-1-one S-propylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
1-Phenylethan-1-one S-propylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylethan-1-one S-propylthioxime involves its interaction with molecular targets, such as enzymes and receptors. The thioxime group can form coordination bonds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physical and Supramolecular Properties
- Crystal Packing: The sulfanyl- and methoxy-substituted acetophenone derivative () forms supramolecular chains via C–H⋯O hydrogen bonds. By contrast, S-propylthioxime’s bulkier thioether group may disrupt such interactions, favoring hydrophobic packing or S⋯H bonding .
- Solubility and Stability: Acetophenone is moderately soluble in organic solvents (e.g., ethanol, ether) but insoluble in water. The thiooxime derivative’s S-propyl chain likely increases lipophilicity, reducing aqueous solubility but enhancing compatibility with nonpolar media.
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